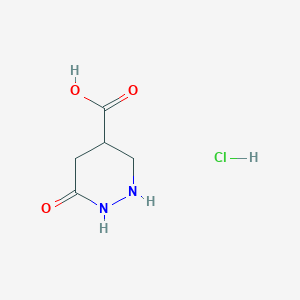

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

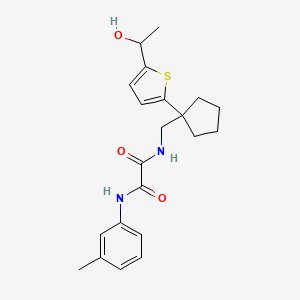

Synthesis and Antibacterial Activity

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride has been studied in the context of synthesizing antibacterial agents. For instance, 1,4-Dihydro-4-oxopyridinecarboxylic acids and their derivatives have been explored for their antibacterial properties. These studies involve the preparation of compounds with various substituents, including nitro, amino, cyano, chloro, and fluoro groups, to examine their structure-activity relationships. Enoxacin, a compound synthesized during these studies, demonstrated broad and potent in vitro antibacterial activity, showcasing the potential of 6-oxo-1,2-diazinane derivatives in developing new antibacterial drugs (Matsumoto et al., 1984).

Scaffold for Combinatorial Chemistry

The compound also serves as a scaffold for combinatorial chemistry, facilitating the creation of diverse chemical libraries. Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a structurally related compound, exemplifies a conformationally rigid scaffold utilized in synthesizing a variety of derivatives through reductive aminations, amidations, and other chemical transformations. This approach highlights the versatility of 6-oxo-1,2-diazinane derivatives in generating novel compounds with potential therapeutic applications (Penning & Christoffers, 2012).

Photolithographic Materials

In the field of materials science, 3-Diazo-4-oxocoumarins, closely related to 6-oxo-1,2-diazinane-4-carboxylic acid derivatives, have been investigated for their application in photolithography. The unique photochemical properties of these compounds, which undergo Wolff rearrangement to produce carboxylic acid photoproducts, make them suitable for designing photolithographic materials. Their ability to transform from a base insoluble to a base soluble state upon exposure to light offers innovative avenues for the development of advanced lithographic techniques (Leeson et al., 2004).

Environmental Applications

Furthermore, the degradation pathways of azo dye intermediates like 1-diazo-2-naphthol-4-sulfonic acid, a related diazo compound, have been studied using Fenton's reagent. This research provides insights into the oxidation processes of diazo compounds and their environmental implications, especially in treating dye-contaminated wastewater. Understanding these degradation pathways is crucial for developing effective methods for the removal of azo dyes from industrial effluents (Zhu et al., 2012).

作用機序

Target of Action

It is known that diazinanes, a class of nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring, have been used in various medicinal chemistry applications .

Mode of Action

It’s known that nitrogen atoms in diazinanes can act as nucleophiles, participating in reactions with electrophiles . This could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Compounds with similar structures, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .

Result of Action

Similar compounds have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity of many chemical compounds .

特性

IUPAC Name |

6-oxodiazinane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3.ClH/c8-4-1-3(5(9)10)2-6-7-4;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNONYUJYOXLJTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNNC1=O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2996152.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2996154.png)

![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)

![N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2996164.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2996167.png)

![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)

![ethyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2996170.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)